3-piperidin-3-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine dihydrochloride
Overview
Description
“3-piperidin-3-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine dihydrochloride” is a unique chemical compound with the molecular formula C12H22Cl2N4 . It has a molecular weight of 293.24 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of the compound is[H]Cl. [H]Cl.N12C (C3CCNCC3)=NN=C1CCCCC2
. This provides a textual representation of the compound’s structure. Physical and Chemical Properties Analysis
The compound is a solid . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Herbicidal Activities
Research has shown that compounds structurally related to 3-piperidin-3-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine dihydrochloride exhibit moderate herbicidal activities. These compounds have been tested against rape and barnyard grass, showing potential in agricultural applications (Wang et al., 2006).
Antagonistic Activity Against 5-HT2 Receptors
Derivatives of this compound have been studied for their antagonistic activity against 5-HT2 and alpha 1 receptors. Specific derivatives have shown potent 5-HT2 antagonist activity, greater than some known antagonists, while not exhibiting alpha 1 antagonist activity. This indicates potential applications in neuropsychiatric or neurological disorders (Watanabe et al., 1992).
Analgesic Properties
Studies have also focused on the analgesic properties of derivatives of this compound. Research indicates that certain derivatives can have moderate analgesic effects, which could be beneficial in pain management (Demchenko et al., 2018).
Antimicrobial Activity
There is evidence that some derivatives exhibit antimicrobial activity against strains of gram-positive and gram-negative bacteria, as well as yeast fungi. This suggests potential for the development of new antimicrobial drugs (Demchenko et al., 2021).
Anxiolytic Activity
Research into the anxiolytic activity of derivatives has shown promising results. These derivatives have been compared with known drugs like diazepam and gidazepam, indicating their potential use in treating anxiety disorders (Demchenko et al., 2020).
Anticancer Applications
The compound has been studied for its potential in treating prostate cancer. Modifications of the compound's structure addressed certain physical property issues and led to the development of a clinical candidate for castrate-resistant prostate cancer (Bradbury et al., 2013).
Antifungal and Antibacterial Activity
Compounds derived from this chemical have shown notable antibacterial and antifungal activities, indicating potential as therapeutic agents in fighting infections (Panwar & Singh, 2011).
Potential as Anti-diabetic Drugs
Research indicates that certain derivatives have potential as anti-diabetic medications, evaluated over Dipeptidyl peptidase-4 inhibition mechanism and insulinotropic activities (Bindu et al., 2019).
Inotropic Evaluation
Derivatives have been evaluated for positive inotropic activity, showing better in vitro results compared to existing drugs like milrinone, suggesting their use in cardiovascular treatments (Wu et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
3-piperidin-3-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4.2ClH/c1-2-6-11-14-15-12(16(11)8-3-1)10-5-4-7-13-9-10;;/h10,13H,1-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHZYXOVGADOPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C3CCCNC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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